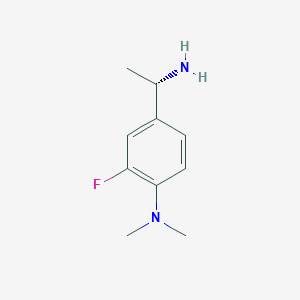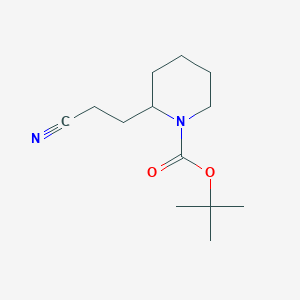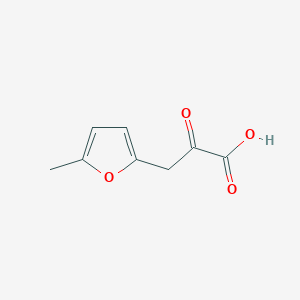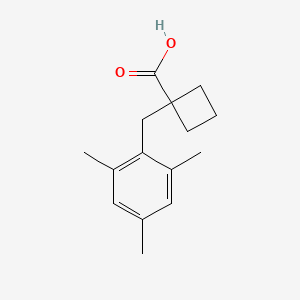
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chiral compound with significant biological activity. It is known for its role as a protease inhibitor, particularly targeting aminopeptidases. This compound is often used in biochemical research and has potential therapeutic applications due to its ability to modulate enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Formation of Intermediate: The amino group of L-phenylalanine is protected, and the carboxyl group is activated to form an intermediate.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis to yield the desired chiral compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in biochemical assays or therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is widely used in scientific research due to its inhibitory effects on proteases. Some key applications include:
Biochemistry: Used as a tool to study enzyme kinetics and inhibition.
Medicine: Potential therapeutic agent for conditions involving excessive protease activity.
Chemistry: Employed in the synthesis of complex molecules and as a chiral building block.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The compound exerts its effects by binding to the active site of aminopeptidases, thereby inhibiting their activity. This inhibition prevents the breakdown of peptides, leading to increased levels of bioactive peptides. The molecular targets include leucine aminopeptidase and aminopeptidase B, which are involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure but different stereochemistry.
Leupeptin: A protease inhibitor with broader specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific inhibition of aminopeptidases and its chiral nature, which can influence its binding affinity and selectivity. This makes it a valuable tool in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C10H15ClN2O2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H/t8-,9+;/m1./s1 |
InChI-Schlüssel |
CLQMCTADJQLZSO-RJUBDTSPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


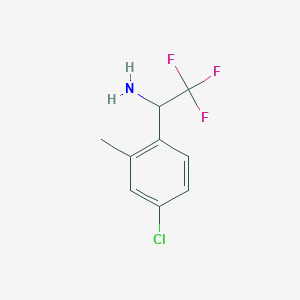
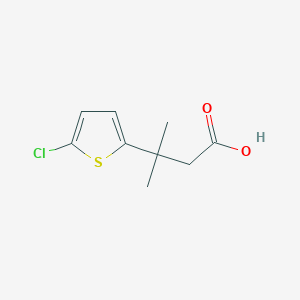
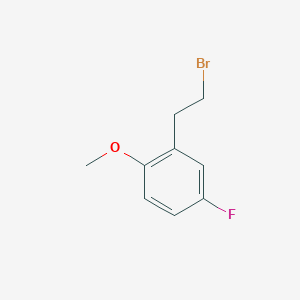
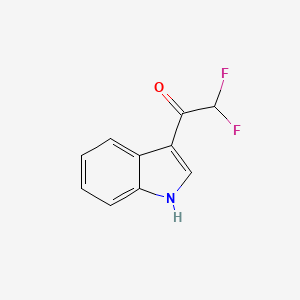
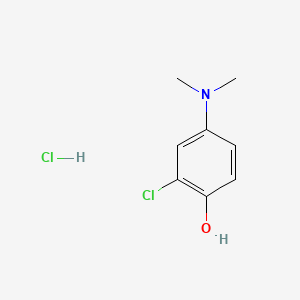
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)

